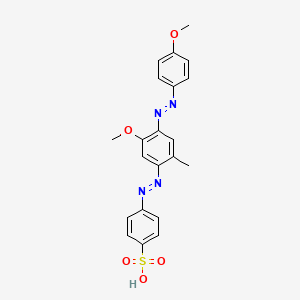
Acid Orange 156 parent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Orange 156 parent: is a synthetic azo dye characterized by its vibrant orange color. It is primarily used in various industrial applications, including textile, paper, and leather industries for coloring purposes. The compound has a molecular formula of C21H20N4O5S and a molecular weight of 440.472 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acid Orange 156 parent is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction is carried out in aqueous solutions with precise temperature and pH control to ensure high yield and purity of the dye .
Analyse Chemischer Reaktionen
Types of Reactions: Acid Orange 156 parent undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives of the parent compound.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Acid Orange 156 parent has several scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile, paper, and leather industries for dyeing purposes.
Wirkmechanismus
The mechanism of action of Acid Orange 156 parent involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The dye’s ability to bind to specific molecules makes it useful in staining and visualization techniques .
Vergleich Mit ähnlichen Verbindungen
- Acid Orange 7
- Acid Orange 51
- Acid Orange 154
Comparison: Acid Orange 156 parent is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
87186-90-1 |
|---|---|
Molekularformel |
C21H20N4O5S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H20N4O5S/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28/h4-13H,1-3H3,(H,26,27,28) |
InChI-Schlüssel |
DTRJDURRPWBDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















